molecular formula C48H36Cl2F4Ir2N4 B12308150 DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium

DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium

Cat. No.: B12308150
M. Wt: 1200.2 g/mol
InChI Key: ZFAURIUUHKIBFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is a complex organometallic compound featuring iridium as the central metal. This compound is known for its unique chemical properties and applications, particularly in the field of catalysis and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium typically involves the reaction of iridium chloride with 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then heated to promote the formation of the desired complex .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions may result in new iridium complexes with different ligands .

Mechanism of Action

The mechanism by which DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium exerts its effects involves the interaction of the iridium center with various molecular targets. In catalysis, the iridium center facilitates the activation of substrates, leading to the formation of reactive intermediates that drive the reaction forward. In biological applications, the compound’s luminescent properties allow it to interact with cellular components, enabling imaging and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and luminescence .

Properties

Molecular Formula

C48H36Cl2F4Ir2N4

Molecular Weight

1200.2 g/mol

IUPAC Name

chloroiridium(2+);2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine

InChI

InChI=1S/4C12H9FN.2ClH.2Ir/c4*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;;;;/h4*2-3,5-8H,1H3;2*1H;;/q4*-1;;;2*+3/p-2

InChI Key

ZFAURIUUHKIBFW-UHFFFAOYSA-L

Canonical SMILES

CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.Cl[Ir+2].Cl[Ir+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.